Methyl 2-bromo-4-fluorobenzoate
Overview
Description
“Methyl 2-bromo-4-fluorobenzoate” is the methyl ester derivative of 4-Bromo-2-fluorobenzoic Acid . It is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .
Synthesis Analysis
The synthesis of “Methyl 2-bromo-4-fluorobenzoate” involves the use of carbon tetrabromide and oxygen in acetonitrile at room temperature . The reaction is stirred in a round-bottom flask fitted with an O2 balloon and irradiated externally with a 60 W 400 nm LED .Molecular Structure Analysis
The molecular formula of “Methyl 2-bromo-4-fluorobenzoate” is C8H6BrFO2 . The average mass is 233.034 Da and the monoisotopic mass is 231.953506 Da .Chemical Reactions Analysis
“Methyl 2-bromo-4-fluorobenzoate” reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Physical And Chemical Properties Analysis
“Methyl 2-bromo-4-fluorobenzoate” has a molecular weight of 233.03 . Its density is 1.577±0.06 g/cm3 at 20 ºC 760 Torr . The melting point is 58-60℃, and the boiling point is 272.7±25.0℃ at 760 Torr . The flash point is 118.7±23.2℃ .Scientific Research Applications
Synthesis and Organic Chemistry
- Synthesis of Organic Compounds: Methyl 2-bromo-4-fluorobenzoate is used as a precursor or intermediate in the synthesis of complex organic compounds. For example, it plays a role in the synthesis of Methyl 4-Bromo-2-methoxybenzoate via bromination and hydrolysis, showcasing its utility in creating derivatives for further chemical reactions (Chen Bing-he, 2008).
Biochemical Applications
- Enzymatic Studies: It can be involved in studies related to enzymatic activities and biochemical pathways. For instance, research on benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme, has used halogen-substituted benzoate esters, similar to Methyl 2-bromo-4-fluorobenzoate, to understand substrate processing and inhibition mechanisms (L. Reynolds et al., 1988).
Materials Science
- Conductive Materials: In materials science, compounds like Methyl 2-bromo-4-fluorobenzoate are used to modify properties of materials. For instance, the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids (related to Methyl 2-bromo-4-fluorobenzoate) resulted in significantly improved conductivity, useful for applications like organic solar cells (L. Tan et al., 2016).
Environmental Science
- Environmental Biodegradation: Methyl 2-bromo-4-fluorobenzoate's relatives, such as 4-bromo- and 4-iodobenzoate, have been studied for their biodegradation by microorganisms. This research can provide insights into the environmental fate and degradation pathways of similar compounds, contributing to our understanding of pollution and remediation strategies (W. J. van den Tweel et al., 1987).
Analytical Chemistry
- Analytical Studies: The compound and its analogs are often used in analytical chemistry to study reaction mechanisms and chemical behaviors. An example is the analysis of C–F bond cleavages in methylfluorobenzoates, which helps in understanding the electrochemical properties and reaction dynamics of such compounds (A. Muthukrishnan et al., 2010).
Safety And Hazards
“Methyl 2-bromo-4-fluorobenzoate” is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
properties
IUPAC Name |
methyl 2-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENBPOJAZCPSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428417 | |
Record name | methyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-fluorobenzoate | |
CAS RN |
653-92-9 | |
Record name | methyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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